molecular formula C12H24 B13410409 3-Undecene, 2-methyl-, (Z)-

3-Undecene, 2-methyl-, (Z)-

Cat. No.: B13410409
M. Wt: 168.32 g/mol
InChI Key: FBQHQLXAWUWXCQ-KHPPLWFESA-N
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Description

3-Undecene, 2-methyl-, (Z)- is an organic compound with the molecular formula C12H24. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The (Z)- configuration indicates that the higher priority substituents on each carbon of the double bond are on the same side, which is also known as the “cis” configuration. This compound is part of a larger family of hydrocarbons that are used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Undecene, 2-methyl-, (Z)- can be achieved through several methods. One common approach is the hydroboration-oxidation of 2-methyl-3-undecyne. This involves the addition of borane (BH3) to the alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:

    Hydroboration: [ \text{2-methyl-3-undecyne} + \text{BH}_3 \rightarrow \text{2-methyl-3-undecylborane} ]

    Oxidation: [ \text{2-methyl-3-undecylborane} + \text{H}_2\text{O}_2 + \text{NaOH} \rightarrow \text{3-Undecene, 2-methyl-, (Z)-} + \text{B(OH)}_3 ]

Industrial Production Methods

Industrial production of 3-Undecene, 2-methyl-, (Z)- often involves the catalytic hydrogenation of 2-methyl-3-undecyne using a palladium or platinum catalyst. This method is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Undecene, 2-methyl-, (Z)- undergoes various chemical reactions typical of alkenes, including:

    Hydrogenation: Addition of hydrogen (H2) across the double bond to form 2-methylundecane.

    Halogenation: Addition of halogens (e.g., Br2, Cl2) to form dihalides.

    Hydrohalogenation: Addition of hydrogen halides (e.g., HCl, HBr) to form alkyl halides.

    Oxidation: Formation of epoxides or diols using oxidizing agents like peracids or osmium tetroxide (OsO4).

Common Reagents and Conditions

    Hydrogenation: H2 gas, Pd/C or Pt catalyst.

    Halogenation: Br2 or Cl2 in an inert solvent like CCl4.

    Hydrohalogenation: HCl or HBr in an inert solvent.

    Oxidation: Peracids (e.g., mCPBA) or OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).

Major Products

    Hydrogenation: 2-methylundecane.

    Halogenation: 2,3-dibromo-2-methylundecane.

    Hydrohalogenation: 2-bromo-3-methylundecane.

    Oxidation: 2-methyl-3-undecene oxide or 2-methyl-3-undecane-1,2-diol.

Scientific Research Applications

3-Undecene, 2-methyl-, (Z)- has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 3-Undecene, 2-methyl-, (Z)- depends on the specific reaction or application. In general, the compound interacts with molecular targets through its double bond, which can participate in various chemical reactions. For example, in hydrogenation, the double bond interacts with hydrogen atoms on the catalyst surface, leading to the addition of hydrogen and formation of a saturated hydrocarbon.

Comparison with Similar Compounds

Similar Compounds

    3-Undecene, (E)-: The (E)-isomer has the higher priority substituents on opposite sides of the double bond.

    2-Undecene, 2-methyl-: Similar structure but with the double bond at a different position.

    3-Undecene: Lacks the methyl substituent at the 2-position.

Uniqueness

3-Undecene, 2-methyl-, (Z)- is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its (E)-isomer and other similar compounds.

Properties

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

(Z)-2-methylundec-3-ene

InChI

InChI=1S/C12H24/c1-4-5-6-7-8-9-10-11-12(2)3/h10-12H,4-9H2,1-3H3/b11-10-

InChI Key

FBQHQLXAWUWXCQ-KHPPLWFESA-N

Isomeric SMILES

CCCCCCC/C=C\C(C)C

Canonical SMILES

CCCCCCCC=CC(C)C

Origin of Product

United States

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